Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate

Drug Discovery Physicochemical Properties Bioisosteres

This 3,3-disubstituted oxetane features a primary amine and ethyl ester on the most hydrolytically stable oxetane pattern. The oxetane core lowers adjacent amine pKa by up to 3 units vs gem-dimethyl analogs, while boosting aqueous solubility 4–4000× and metabolic stability. Orthogonal handles enable amide coupling, reductive amination, or ester hydrolysis/reduction without ring opening. Critical for PROTAC linkers, spirocyclic scaffolds, and any campaign where gem-dimethyl or carbonyl building blocks fail ADME criteria.

Molecular Formula C8H15NO3
Molecular Weight 173.21
CAS No. 1207175-75-4
Cat. No. B3026997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-(aminomethyl)oxetan-3-yl)acetate
CAS1207175-75-4
Molecular FormulaC8H15NO3
Molecular Weight173.21
Structural Identifiers
SMILESCCOC(=O)CC1(COC1)CN
InChIInChI=1S/C8H15NO3/c1-2-12-7(10)3-8(4-9)5-11-6-8/h2-6,9H2,1H3
InChIKeyWFUSHFQXCHYDIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate (CAS 1207175-75-4): A Versatile 3,3-Disubstituted Oxetane Building Block for Drug Discovery and Chemical Synthesis


Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate (CAS 1207175-75-4) is a 3,3-disubstituted oxetane featuring a primary amine and an ethyl ester, with a molecular formula of C8H15NO3 and a molecular weight of 173.21 g/mol . As a member of the oxetane class, this compound inherits the well-documented property-modulating effects characteristic of 3-substituted oxetanes, including enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability relative to gem-dimethyl and carbonyl-containing analogs [1][2].

Why Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate Cannot Be Replaced by Generic Analogs in Medicinal Chemistry


The specific 3,3-disubstitution pattern of Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate confers distinct advantages that are absent in simpler oxetanes or alternative building blocks. While 3-(aminomethyl)oxetane (CAS 6246-05-5) provides a basic amine handle, it lacks the extended ethyl acetate chain necessary for direct incorporation into more complex scaffolds . Conversely, the corresponding carboxylic acid analog (CAS 1373923-02-4) lacks the ester protection required for many coupling sequences . Most critically, the 3,3-disubstituted oxetane core is the most chemically stable oxetane substitution pattern due to steric blocking of nucleophilic attack pathways, a property not shared by mono-substituted or 2-substituted oxetanes [1][2]. Substitution of this compound with a gem-dimethyl equivalent would compromise solubility by 4- to >4000-fold and increase metabolic degradation rates [3].

Quantitative Differentiation Evidence for Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate vs. Analogs


Aqueous Solubility Enhancement of Oxetane-Containing Compounds vs. Gem-Dimethyl Analogs

Substitution of a gem-dimethyl group with an oxetane moiety increases aqueous solubility by a factor of 4 to more than 4000, as demonstrated in multiple matched molecular pair analyses [1][2]. This class-level effect is directly applicable to Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate due to its 3,3-disubstituted oxetane core, and provides a clear advantage over non-oxetane building blocks such as gem-dimethyl amines or carbonyl-containing analogs.

Drug Discovery Physicochemical Properties Bioisosteres

Metabolic Stability Advantage of 3,3-Disubstituted Oxetanes Over Gem-Dimethyl Groups

The 3,3-disubstituted oxetane motif, as present in Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate, is associated with reduced rates of metabolic degradation compared to gem-dimethyl analogs in most cases evaluated [1]. This stability arises from the steric shielding of the oxetane ring against nucleophilic attack and the altered metabolic pathway preference toward microsomal epoxide hydrolase (mEH) rather than cytochrome P450 oxidation [2].

Metabolic Stability Microsomal Clearance Drug Metabolism

pKa Modulation by Oxetane Substitution vs. Gem-Dimethyl in 3,3-Disubstituted Systems

In 3,3-disubstituted oxetane systems, replacement of a gem-dimethyl group with an oxetane moiety decreases the pKa of adjacent acidic functional groups by up to three units [1]. For Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate, this property may influence the basicity of the aminomethyl group or the acidity of the corresponding carboxylic acid upon ester hydrolysis, offering a distinct advantage over gem-dimethyl building blocks for fine-tuning amine protonation states.

pKa Acidity Physicochemical Tuning

Chemical Stability Advantage of 3,3-Disubstituted Oxetanes Over Other Substitution Patterns

Among oxetane substitution patterns, 3,3-disubstituted oxetanes are the most chemically stable because the path of external nucleophiles to the C–O σ* antibonding orbital is sterically blocked by the substituents [1][2]. Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate benefits from this enhanced stability, making it a more reliable building block for multi-step syntheses compared to mono-substituted or 2-substituted oxetanes, which are more susceptible to ring-opening side reactions.

Chemical Stability Nucleophilic Attack Building Block Integrity

Optimal Application Scenarios for Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate in Drug Discovery and Chemical Biology


Scaffold Elaboration via Amine and Ester Functional Handles

Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate serves as an advanced intermediate for constructing spirocyclic and fused oxetane-containing scaffolds. The primary amine enables amide bond formation, reductive amination, or urea/thiourea synthesis, while the ethyl ester can be hydrolyzed to the carboxylic acid for further coupling or reduced to the alcohol. The 3,3-disubstituted oxetane core ensures that these transformations occur without compromising ring integrity [1].

Lead Optimization for Improved Solubility and Metabolic Stability

In medicinal chemistry campaigns where a gem-dimethyl or carbonyl-containing building block is limiting due to poor aqueous solubility or rapid metabolic clearance, Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate provides a direct replacement that leverages the oxetane bioisostere effect. Quantitative evidence indicates solubility improvements of 4× to >4000× [1][2] and reduced metabolic degradation [3], addressing key ADME liabilities without requiring extensive scaffold redesign.

Modulation of Amine Basicity for Targeted pKa Optimization

The proximity of the oxetane ring to the aminomethyl group in Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate positions this building block for applications requiring precise control over amine basicity. The oxetane's electron-withdrawing effect can lower the pKa of the adjacent amine by up to three units relative to gem-dimethyl analogs [1], enabling fine-tuning of protonation states at physiological pH to optimize membrane permeability and target binding.

Synthesis of Oxetane-Containing PROTACs and Bifunctional Molecules

The orthogonal functional groups (amine and ester) of Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate make it well-suited for constructing PROTACs (Proteolysis Targeting Chimeras) and other bifunctional degraders. The oxetane core introduces favorable physicochemical properties—enhanced solubility and metabolic stability [1][2]—that are critical for these often large and lipophilic molecules, while providing a rigid, three-dimensional linker element that can influence ternary complex formation.

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